1-Methyldecahydroquinolin-5-yl acetate
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Overview
Description
1-Methyldecahydroquinolin-5-yl acetate is a chemical compound with the molecular formula C12H21NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldecahydroquinolin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyldecahydroquinolin-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyldecahydroquinolin-5-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyldecahydroquinolin-5-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the acetate group.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties
Uniqueness
1-Methyldecahydroquinolin-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl) acetate |
InChI |
InChI=1S/C12H21NO2/c1-9(14)15-12-7-3-6-11-10(12)5-4-8-13(11)2/h10-12H,3-8H2,1-2H3 |
InChI Key |
IAZKWPOOSKEZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC2C1CCCN2C |
Origin of Product |
United States |
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